2-Chloro-1,3-dimethylimidazolinium

Organic Synthesis Process Chemistry Cost Analysis

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) is a high-performance, cost-efficient coupling and dehydrating agent. Its water-soluble byproduct (regenerated DMI) enables simple aqueous workup, avoiding costly chromatography removal of urea byproducts common with DCC/EDCI. Approximately 2× cheaper than EDCI, DMC excels in aqueous–acetonitrile media for nucleotide/carbohydrate chemistry and challenging macrocyclizations. Ideal for multi-kilogram processes requiring low overhead and high conversion.

Molecular Formula C5H10ClN2+
Molecular Weight 133.60 g/mol
CAS No. 75126-82-8
Cat. No. B12748532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-dimethylimidazolinium
CAS75126-82-8
Molecular FormulaC5H10ClN2+
Molecular Weight133.60 g/mol
Structural Identifiers
SMILESCN1CC[N+](=C1Cl)C
InChIInChI=1S/C5H10ClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3/q+1
InChIKeyDMIXJRHWHHYJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-dimethylimidazolinium Chloride: A Low-Cost, Water-Compatible Dehydrating and Coupling Reagent for Industrial Procurement


2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a chloroamidinium salt (CAS 37091-73-9), functions as a powerful dehydrating and coupling reagent in organic synthesis [1]. It is synthesized via chlorination of 1,3-dimethyl-2-imidazolidinone (DMI) and is notable for generating water-soluble byproducts (regenerated DMI), which simplifies post-reaction purification compared to traditional carbodiimides . DMC is widely utilized in acylation, esterification, peptide coupling, and the synthesis of complex natural products and nucleotides, often under mild, nearly neutral conditions .

Why 2-Chloro-1,3-dimethylimidazolinium Chloride Cannot Be Replaced by Generic Coupling Agents: Quantified Differentiation in Cost, Purification, and Substrate Scope


While several dehydrating and coupling agents exist (e.g., DCC, EDCI, DIC, HATU), direct substitution with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) often fails to replicate process economics or technical outcomes. DMC exhibits a unique combination of low reagent cost (approximately 2-fold cheaper than EDCI) [1], significantly simplified purification due to water-soluble byproducts (avoiding chromatography for DCC/EDCI urea removal) , and retained high reactivity in aqueous media for nucleotide and carbohydrate chemistry—an environment where many carbodiimides hydrolyze rapidly [2]. These quantifiable differentiators, detailed in the evidence guide below, directly impact scalable process design and total cost of ownership.

Quantitative Differentiation Guide: 2-Chloro-1,3-dimethylimidazolinium Chloride vs. DCC, EDCI, and HATU


Procurement Cost Comparison: DMC vs. EDCI

In a direct cost comparison for equivalent dehydrating function, 2-chloro-1,3-dimethylimidazolinium chloride (DMC) is approximately 2-fold cheaper than N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) [1]. The analysis was based on commercial pricing (¥16500/25 g for EDCI) and the exchange rate at the time of publication [1].

Organic Synthesis Process Chemistry Cost Analysis

Simplified Purification: Aqueous Removal of DMC Byproduct vs. DCC Urea Contamination

Unlike dicyclohexylcarbodiimide (DCC) and EDCI, which generate urea byproducts (e.g., dicyclohexylurea) that often require chromatographic separation or filtration, 2-chloro-1,3-dimethylimidazolinium chloride (DMC) produces water-soluble 1,3-dimethyl-2-imidazolidinone (DMI) upon reaction completion [1]. This allows for simple aqueous workup to remove the byproduct, eliminating a purification step and reducing solvent waste.

Workup Efficiency Green Chemistry Peptide Synthesis

Aqueous Compatibility for Nucleotide Synthesis: DMC vs. Traditional Phosphorylation Reagents

In the one-pot synthesis of nucleoside 5′-polyphosphates, 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (a closely related DMC salt) enables activation of unprotected ribonucleoside 5′-monophosphates in a water/acetonitrile mixture, generating phosphorimidazolide intermediates without protecting groups [1]. This contrasts with many traditional phosphorylation methods requiring strictly anhydrous conditions and protected nucleosides, thus expanding the scope of aqueous-compatible nucleotide chemistry.

Nucleoside Polyphosphates Water Chemistry One-Pot Synthesis

Macrocyclization Efficiency in Macroviracin A Total Synthesis: DMC as an Activating Agent

In the total synthesis of the antiviral macroviracin A, 2-chloro-1,3-dimethylimidazolinium chloride (DMC) was employed as the activating agent for the intermolecular macrodimerization of a C22-hydroxy carboxylic acid, enabling construction of the C42 macrocyclic dilactone core in a single step [1]. This demonstrates DMC's utility in challenging macrocyclization reactions where other coupling reagents may lead to lower yields or require stepwise assembly.

Natural Product Synthesis Macrolactonization Antiviral Agents

Optimal Procurement Scenarios for 2-Chloro-1,3-dimethylimidazolinium Chloride Based on Quantified Differentiation


Scalable Amide and Ester Synthesis Requiring Cost-Effective Dehydration

When designing a multi-kilogram esterification or amide coupling process where reagent cost and purification overhead are critical, DMC offers a clear advantage over EDCI (approximately 2-fold cheaper) and DCC (avoids urea byproduct chromatography) [1]. Its water-soluble byproduct enables simple aqueous workup, directly reducing solvent waste and operational complexity compared to carbodiimide alternatives.

Nucleotide and Carbohydrate Chemistry in Aqueous or Mixed Solvent Systems

For the synthesis of nucleoside polyphosphates, nucleotide sugars, or glycosides where unprotected substrates are preferred, DMC (or its hexafluorophosphate salt) enables activation in water/acetonitrile mixtures [1]. This avoids the need for rigorous anhydrous conditions and protecting group manipulations, making it a superior choice for aqueous-compatible bioconjugation and nucleotide analog production.

Complex Macrocycle Construction and Peptide Cyclization

In total synthesis projects targeting macrocyclic natural products (e.g., macroviracin A, cycloviracin B1) or glycosylated bicyclic peptides, DMC has proven effective for key macrolactonization and macrodimerization steps [1]. Its ability to promote challenging cyclizations under mild conditions makes it a valuable procurement option for medicinal chemistry and natural product synthesis groups seeking reliable macrocyclization reagents.

Solid-Phase Synthesis and Polymer-Supported Reagent Development

Owing to its reactivity and ease of byproduct removal, DMC has been explored in polymer-immobilized forms as a recyclable solid-phase dehydrating reagent [1]. For applications in flow chemistry or solid-supported synthesis where reagent leaching and recycling are priorities, DMC-derived solid-phase reagents represent a differentiated platform for sustainable process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1,3-dimethylimidazolinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.